molecular formula C16H25N3O2S B2769558 2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide CAS No. 923184-34-3

2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide

Cat. No.: B2769558
CAS No.: 923184-34-3
M. Wt: 323.46
InChI Key: KYAJUXAOVZRGDR-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a pivalamide group

Scientific Research Applications

2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many thiazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The development of new thiazole derivatives is an active area of research due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and testing their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Formation of the Pivalamide Group: The pivalamide group can be introduced by reacting the intermediate compound with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzamide: Similar structure but with a benzamide group instead of a thiazole ring.

    N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)imidazole-2-yl)pivalamide: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The combination of the thiazole ring with the piperidine and pivalamide groups makes this compound particularly interesting for medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2,2-dimethyl-N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-11-5-7-19(8-6-11)13(20)9-12-10-22-15(17-12)18-14(21)16(2,3)4/h10-11H,5-9H2,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAJUXAOVZRGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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